molecular formula C14H26N2O4 B565721 1,4-Bis(tert-boc)piperazine-d8 CAS No. 1246816-49-8

1,4-Bis(tert-boc)piperazine-d8

Cat. No. B565721
CAS RN: 1246816-49-8
M. Wt: 294.421
InChI Key: YROXEBCFDJQGOH-UFBJYANTSA-N
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Description

1,4-Bis(tert-boc)piperazine-d8 (CAS#: 1246816-49-8) is a compound useful in organic synthesis . It is also known as 1,4-Bis(tert-butoxycarbonyl)piperazine-d8 and 1,4-(Piperazine-d8)dicarboxylic Acid 1,4-Bis(1,1-dimethylethyl)ester .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1,4-Bis(tert-boc)piperazine-d8 is C14H26N2O4 . The molecular weight is 286.36724 .


Chemical Reactions Analysis

Piperazine derivatives, including 1,4-Bis(tert-boc)piperazine-d8, have been used in various chemical reactions. For instance, 1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

1,4-Bis(tert-boc)piperazine-d8 is a white solid . It has a melting point of 1578-158°C . It is soluble in chloroform and methanol .

properties

IUPAC Name

ditert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROXEBCFDJQGOH-UFBJYANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(tert-boc)piperazine-d8

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